2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)-2-(methylthio)acetic acid
Description
This compound belongs to a class of Boc-protected piperidine derivatives with a methylthio-substituted acetic acid moiety. The tert-butoxycarbonyl (Boc) group is a common protecting group for amines, enhancing stability during synthetic processes .
Properties
Molecular Formula |
C13H23NO4S |
|---|---|
Molecular Weight |
289.39 g/mol |
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]-2-methylsulfanylacetic acid |
InChI |
InChI=1S/C13H23NO4S/c1-13(2,3)18-12(17)14-8-6-5-7-9(14)10(19-4)11(15)16/h9-10H,5-8H2,1-4H3,(H,15,16) |
InChI Key |
YEZQFUOVLMDYCF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C(C(=O)O)SC |
Origin of Product |
United States |
Biological Activity
2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)-2-(methylthio)acetic acid, commonly referred to as Boc-piperidine-acetic acid, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C12H21NO3S
- CAS Number : 159898-10-9
- Molecular Weight : 241.37 g/mol
The biological activity of Boc-piperidine-acetic acid is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the piperidine ring enhances its ability to penetrate biological membranes, facilitating its action.
Biological Activities
- Antitumor Activity : Preliminary studies indicate that Boc-piperidine-acetic acid exhibits significant antitumor properties. It has shown efficacy against various cancer cell lines, suggesting potential for development as an anticancer agent.
- Antiviral Properties : Research has demonstrated that this compound may possess antiviral activity against certain viruses, although further studies are needed to elucidate the specific mechanisms involved.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes relevant to disease states, including kinases and proteases.
In Vitro Studies
A study conducted by highlights the compound's potential in inhibiting tumor cell proliferation. The results showed that Boc-piperidine-acetic acid significantly reduced cell viability in P388 murine leukemia cells.
Case Studies
A recent case study examined the use of Boc-piperidine-acetic acid in a series of synthetic pathways aimed at developing new antitumor agents. The findings indicated that modifications to the piperidine structure could enhance biological activity and selectivity for cancer cell types .
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Structural and Functional Differences
Core Ring Systems :
- Piperidine vs. Pyrrolidine : Piperidine (6-membered ring) offers greater conformational flexibility compared to pyrrolidine (5-membered), influencing binding affinity in drug design .
- Substituent Position : Piperidin-2-yl derivatives (e.g., CAS 159898-10-9) exhibit stereochemical diversity, while piperidin-4-yl analogs (e.g., CAS 872850-31-2) prioritize steric bulk .
Boc Protection: Universally stabilizes the amine group across analogs but requires acidic conditions for deprotection .
Physicochemical Properties
- Lipophilicity : The methylthio group in the target compound increases logP compared to hydroxyl or carboxylic acid derivatives, improving membrane permeability .
- Stability : Boc-protected compounds are stable under basic conditions but susceptible to acid hydrolysis. Sulfur-containing analogs may exhibit oxidative instability .
Research Findings and Industrial Relevance
- Medicinal Chemistry : Boc-protected piperidine derivatives are critical intermediates in drugs targeting neurological and oncological pathways. For example, spirocyclic analogs (e.g., CAS 1160247-48-2) are explored for GPCR modulation .
- Chiral Synthesis : The (S)-enantiomer of CAS 159898-10-9 is produced at 95% purity for asymmetric catalysis applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
